

In-Depth Technical Guide: 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloro-5-(trifluoromethyl)benzo[d]oxazole
Cat. No.:	B172225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-5-(trifluoromethyl)benzo[d]oxazole**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical identity, structural information, and key data relevant to its application in research and development.

Chemical Identity and Structure

CAS Number: 114997-91-0

Molecular Formula: C₈H₃ClF₃NO

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.^[1] The incorporation of a trifluoromethyl group at the 5-position and a chlorine atom at the 2-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.

Structure:

Physicochemical Data

While extensive experimental data for this specific compound is not readily available in public literature, predicted physicochemical properties provide valuable insights for experimental design.

Property	Value	Source
Molecular Weight	221.56 g/mol	Predicted
Boiling Point	Not available	-
Density	Not available	-
LogP	Not available	-

Synthesis and Characterization

Detailed experimental protocols for the synthesis of **2-Chloro-5-(trifluoromethyl)benzo[d]oxazole** are not explicitly detailed in publicly available literature. However, general synthetic routes for 2-substituted benzoxazoles can be adapted. A common and effective method involves the cyclization of a corresponding 2-aminophenol derivative.

General Synthetic Approach: Cyclization of 2-Aminophenol

A plausible synthetic route would involve the reaction of 2-amino-4-(trifluoromethyl)phenol with a suitable chlorinating agent that also facilitates cyclization.

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of **2-Chloro-5-(trifluoromethyl)benzo[d]oxazole**.

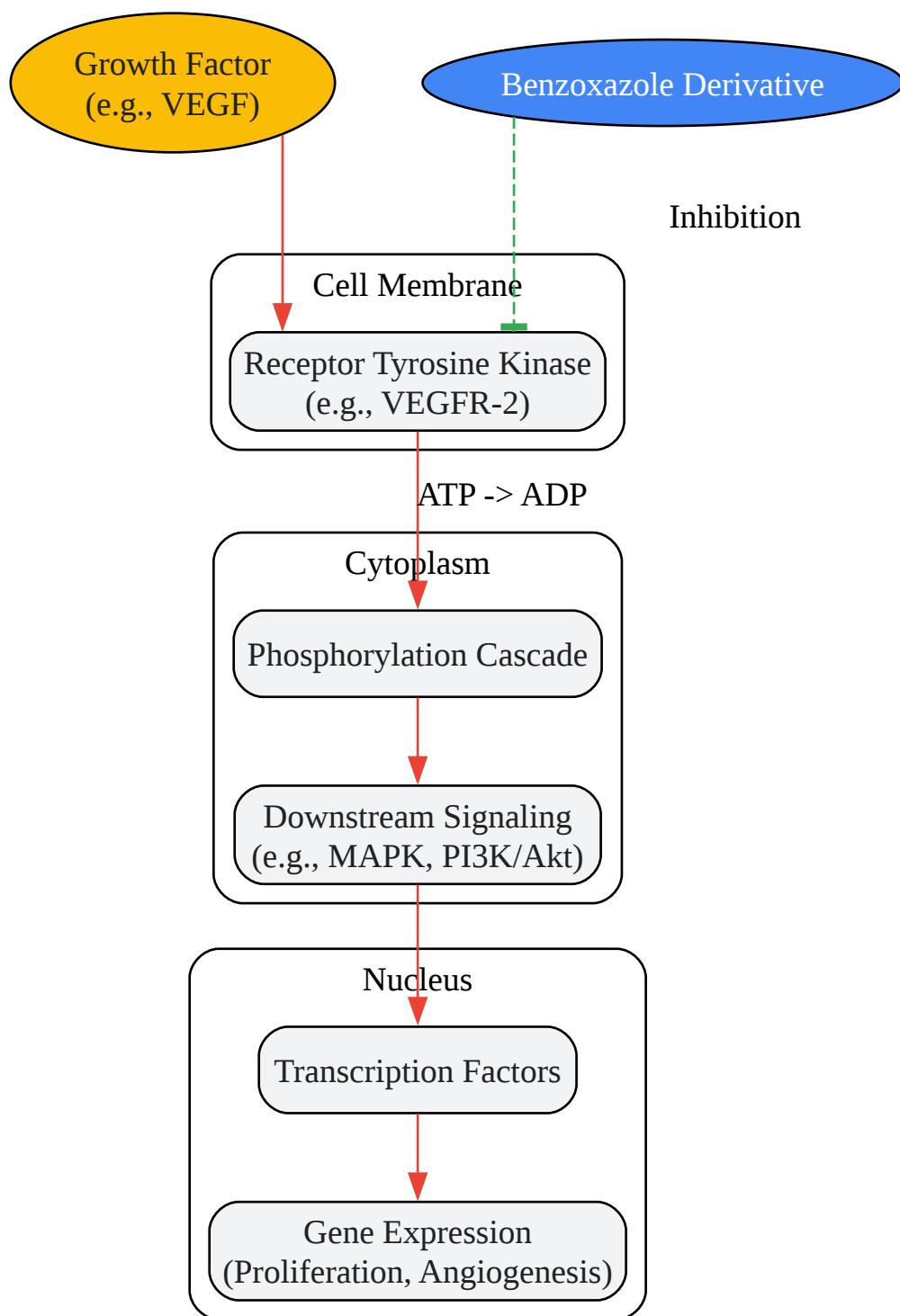
Characterization Data

Specific spectral data (NMR, MS, IR) for **2-Chloro-5-(trifluoromethyl)benzo[d]oxazole** is not widely published. However, the expected spectral characteristics can be inferred from structurally similar compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.^[2] Researchers synthesizing this compound should anticipate the following characterization data:

Technique	Expected Observations
¹ H NMR	Aromatic protons exhibiting splitting patterns consistent with a trisubstituted benzene ring. Chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl and chloro groups, as well as the benzoxazole ring system.
¹³ C NMR	Resonances for eight distinct carbon atoms. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The chemical shifts of the aromatic and heterocyclic carbons will provide insight into the electronic environment of the molecule.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of C ₈ H ₃ ClF ₃ NO. The fragmentation pattern would likely show losses of Cl, CF ₃ , and potentially the entire oxazole ring.
FTIR Spectroscopy	Characteristic absorption bands for C-Cl, C-F, C=N, and C-O stretching, as well as aromatic C-H and C=C vibrations.

Applications in Drug Discovery and Development

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The unique substitution pattern of **2-Chloro-5-(trifluoromethyl)benzo[d]oxazole** makes it a valuable intermediate for the synthesis of more complex molecules with therapeutic potential.


Potential as a Scaffold for Kinase Inhibitors

A structurally related compound, 2-bromo-5-chlorobenzo[d]oxazole, has been utilized in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[5] This suggests that **2-Chloro-5-(trifluoromethyl)benzo[d]oxazole** could serve as a key building

block for a similar class of compounds targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) like VEGFR-2 and indicates the potential point of inhibition by a derivative of **2-Chloro-5-(trifluoromethyl)benzo[d]oxazole**.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a benzoxazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-5-(trifluoromethyl)benzoxazole | 175785-41-8 | Benchchem [benchchem.com]
- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172225#2-chloro-5-trifluoromethyl-benzo-d-oxazole-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com